molecular formula C11H19N3 B1492203 {1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine CAS No. 2091541-49-8

{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine

Cat. No. B1492203
CAS RN: 2091541-49-8
M. Wt: 193.29 g/mol
InChI Key: VTPJLPWHUYNWLR-UHFFFAOYSA-N
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Description

{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine (DMCM) is a new class of organic compound with significant potential in a variety of scientific and medical applications. It is a member of the pyrazolone family of compounds, which have been studied for a variety of applications, including as pharmaceutical agents, antibacterial agents, and as anti-cancer agents. DMCM is of particular interest due to its unique chemical structure, which has been shown to have a wide range of biological activities.

Scientific Research Applications

Synthesis of Chiral β-Amino Acid Derivatives

Chiral β-amino acids are valuable in the synthesis of various pharmaceutical compounds due to their biological activity and ability to induce chirality in drug molecules. The compound can be utilized in the synthesis of these derivatives, which are then applied in the creation of peptidomimetics and other bioactive molecules .

Enantioselective Catalysis

The derivative of this compound can serve as a chiral catalyst in enantioselective transformations. This is crucial for producing pharmaceuticals with the correct chirality, as the enantiomer of a drug can significantly affect its efficacy and safety .

Multicomponent Reactions

This compound can be involved in multicomponent reactions (MCRs), which are highly efficient processes for constructing complex molecules from simpler ones. MCRs are particularly useful in drug discovery and development for generating diverse molecular libraries .

Synthesis of 1,3-Heterocycles

1,3-heterocycles are core structures in many natural products and medicinal agents. The compound can be used to synthesize these heterocycles, which are essential for creating compounds with potential therapeutic applications .

Diaminopyrimidine-Coupled β-Aminocarboxamides

These structures, derived from β-amino acid derivatives, have shown promise as tyrosine kinase Axl inhibitors. They are part of a class of compounds that can be used in targeted cancer therapies .

MDR Inhibitor Derivatives

The compound can be transformed into derivatives that act as inhibitors of multidrug resistance (MDR) in cancer cells. This application is particularly important in overcoming chemotherapy resistance .

Growth Inhibitory Activity on Cancer Cell Lines

Some derivatives of this compound exhibit marked growth inhibitory activity on multiple cancer cell lines. This makes it a valuable tool in cancer research, particularly in the search for new chemotherapeutic agents .

Environmental Applications

While not directly related to the compound itself, its derivatives can be used in environmental applications, such as the development of new materials or chemicals that can help in pollution control and sustainable practices.

Mechanism of Action

The mechanism of action of “{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine” is not detailed in the available resources .

Safety and Hazards

The safety and hazards associated with “{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine” are not detailed in the available resources .

properties

IUPAC Name

[1-[(3,3-dimethylcyclobutyl)methyl]pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-11(2)3-9(4-11)7-14-8-10(5-12)6-13-14/h6,8-9H,3-5,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPJLPWHUYNWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CN2C=C(C=N2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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